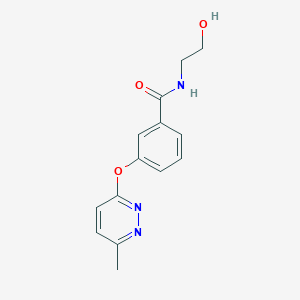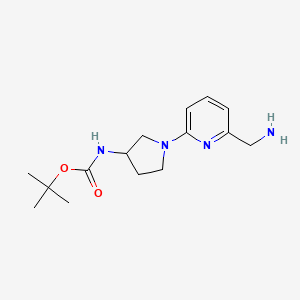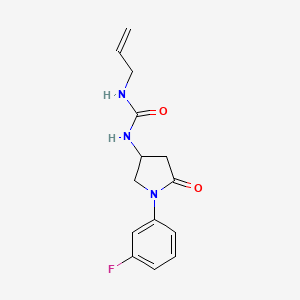
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as AFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Molecular Structure and Chiral Recognition
A study by Bachechi, Flieger, and Sinibaldi (1998) explored the molecular structure of a related compound, allyl-terguride, which is part of a study on chiral recognition mechanisms of ergot alkaloids in liquid chromatography methods. This research is significant in understanding the molecular interactions in chromatographic processes (Bachechi, Flieger, & Sinibaldi, 1998).
Synthesis and Antimicrobial Activity
Rathod et al. (2008) synthesized a series of substituted 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles, exhibiting anti-inflammatory and antimicrobial activities. This research highlights the potential of similar compounds in developing new antimicrobial agents (Rathod et al., 2008).
Antidepressant Potential
Matzen et al. (2000) investigated unsymmetrical ureas, similar to the compound , as potential antidepressants. These compounds showed dual pharmacological profiles, indicating their potential in enhancing serotonergic neurotransmission and treating depression (Matzen et al., 2000).
Application in Stereochemistry
Curran and Kuo (1994) researched the radical allylations of certain compounds in the presence of N,N-bis[3-(trifluoromethyl)-5-(carbooctyl-oxy)phenyl] urea. This study contributes to the understanding of stereochemical applications in organic chemistry (Curran & Kuo, 1994).
Antibacterial Evaluation of Ureides
Nag et al. (2006) synthesized and evaluated 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea) for antibacterial activity. This research provides insights into the development of new antibacterial agents (Nag et al., 2006).
Role in Binge Eating Disorder Treatment
Piccoli et al. (2012) explored the role of compounds like GSK1059865, a selective OX1R antagonist, in treating binge eating disorders. This research indicates the therapeutic potential of related urea compounds in addressing compulsive food consumption and eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-6-16-14(20)17-11-8-13(19)18(9-11)12-5-3-4-10(15)7-12/h2-5,7,11H,1,6,8-9H2,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCOMZEVMBBBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

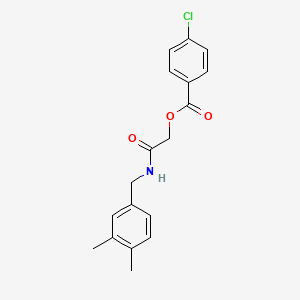
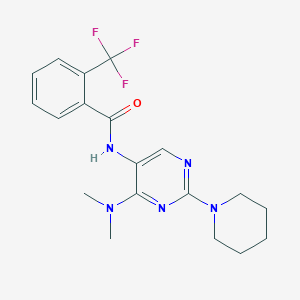
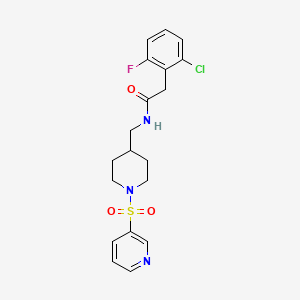
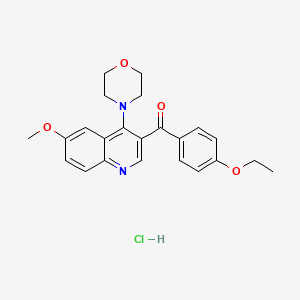
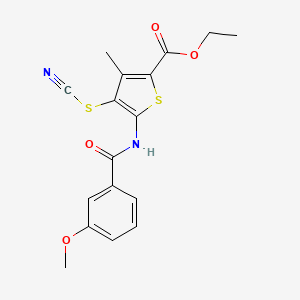
![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

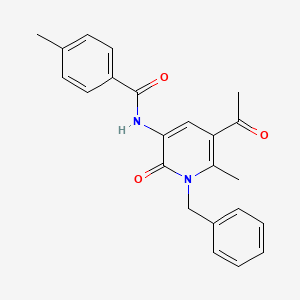
![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

